



Application Notes: Western Blot Analysis of p-MET Expression After Foretinib Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Foretinib (GSK1363089) is an orally available, multi-kinase inhibitor that potently targets several receptor tyrosine kinases (RTKs), including the Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] The c-MET signaling pathway, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, motility, invasion, and angiogenesis.[3][4] Dysregulation and overactivation of the c-MET pathway are implicated in the progression and metastasis of various cancers, making it a key target for therapeutic intervention.[1][3][5]

Foretinib functions as an ATP-competitive inhibitor, binding to the kinase domain of c-MET and preventing its autophosphorylation.[6][7] This inhibition blocks the activation of downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways.[1][4] Western blotting is a fundamental and widely used immunoassay to verify the mechanism of action of kinase inhibitors like **Foretinib**. Specifically, it allows for the sensitive detection and quantification of the phosphorylated, active form of MET (p-MET) relative to the total MET protein, providing a direct measure of the drug's target engagement and inhibitory efficacy in cancer cell lines and tumor tissues.[5][8]

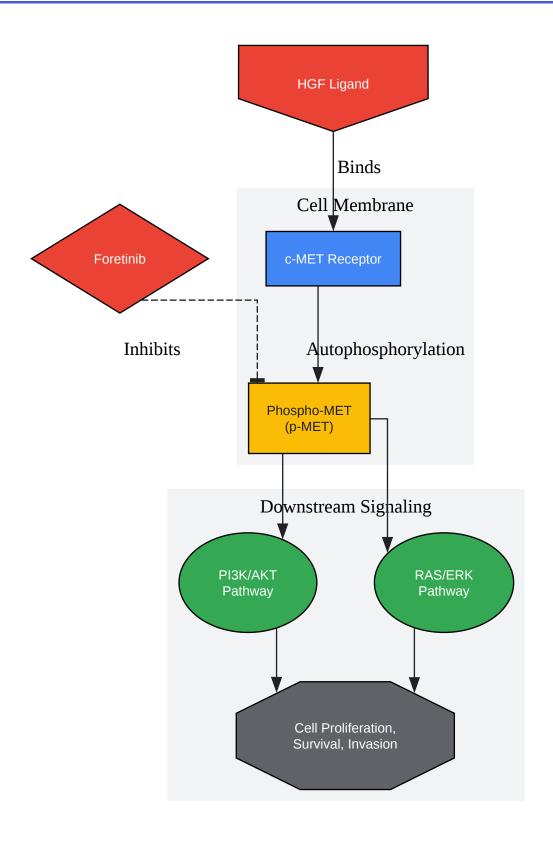
These application notes provide a comprehensive protocol for assessing the dose-dependent effect of **Foretinib** on c-MET phosphorylation using quantitative Western blot analysis.



c-MET Signaling Pathway and Foretinib Inhibition

The diagram below illustrates the HGF/c-MET signaling cascade and the inhibitory action of **Foretinib**. Upon HGF binding, c-MET dimerizes and autophosphorylates on key tyrosine residues, creating docking sites for downstream signaling molecules that activate pathways like PI3K/AKT and RAS/ERK, promoting cell growth and survival. **Foretinib** blocks this initial phosphorylation event.





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Caption: HGF/c-MET signaling pathway and its inhibition by Foretinib.



Quantitative Data Summary

The following table presents representative quantitative data from a Western blot experiment analyzing the effect of a 48-hour **Foretinib** treatment on p-MET levels in a MET-amplified gastric cancer cell line (e.g., MKN-45).[4][8] Data is presented as the ratio of phosphorylated MET (p-MET) to total MET, normalized to the vehicle control. This ratiometric analysis is crucial for accurate quantification, as it controls for variations in protein loading.[9][10]

Treatment Group	Foretinib Conc. (nM)	p-MET Intensity (Arbitrary Units)	Total MET Intensity (Arbitrary Units)	p-MET / Total MET Ratio	Normalized p-MET/Total MET Ratio (% of Control)
Vehicle Control	0	15,230	15,500	0.983	100%
Foretinib	10	9,150	15,350	0.596	60.6%
Foretinib	30	4,280	15,600	0.274	27.9%
Foretinib	100	1,450	15,420	0.094	9.6%

Note: These are example data based on published results showing a significant, dose-dependent decrease in the p-MET/total MET ratio following **Foretinib** treatment.[5][11][12]

Detailed Protocol: Western Blot for p-MET

This protocol is optimized for the detection of phosphorylated proteins and requires careful handling to preserve phosphorylation states.

Part 1: Cell Culture and Lysate Preparation

- Cell Seeding: Plate cells (e.g., MKN-45, SNU620, or other MET-driven cancer cells) in 6-well plates and allow them to adhere and reach 70-80% confluency.
- Foretinib Treatment: Treat cells with increasing concentrations of Foretinib (e.g., 0, 10, 30, 100 nM) for the desired time period (e.g., 24-48 hours). Include a vehicle-only control (e.g., DMSO).



Cell Lysis:

- Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Add 100-150 μL of ice-cold RIPA lysis buffer per well. The buffer must be supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail just before use to prevent dephosphorylation of p-MET.[13]
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford protein assay.

Part 2: SDS-PAGE and Protein Transfer

- Sample Preparation: Dilute protein lysates to the same concentration (e.g., 1-2 μ g/ μ L) with lysis buffer. Add 4x Laemmli sample buffer and heat samples at 95°C for 5 minutes.
- Gel Electrophoresis: Load 20-30 μg of protein per lane onto an 8% SDS-polyacrylamide gel.
 Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
- Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane. PVDF is recommended for its durability, especially if stripping and reprobing is required.[14] Perform the transfer according to the manufacturer's protocol for your transfer system (wet or semi-dry).

Part 3: Immunodetection

- Blocking:
 - After transfer, wash the membrane briefly with Tris-Buffered Saline containing 0.1%
 Tween-20 (TBST).



- Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST.[15] Note: Avoid using non-fat dry milk as a blocking agent, as its phosphoprotein (casein) content can lead to high background when using phosphospecific antibodies.[13][14]
- Primary Antibody Incubation:
 - Dilute the primary antibody against phospho-MET (e.g., anti-p-Met Tyr1234/1235) in 5% BSA/TBST according to the manufacturer's recommended dilution.
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
- Secondary Antibody Incubation:
 - Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
- Final Washes: Wash the membrane three times for 10 minutes each with TBST.
- Signal Detection:
 - Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
 - Incubate the membrane with the ECL substrate for 1-5 minutes.
 - Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to ensure bands are within the linear range and not saturated.[16]

Part 4: Stripping and Re-probing for Total MET

- Stripping (Optional but Recommended): To normalize the p-MET signal, re-probe the same membrane for total MET protein.
 - Wash the membrane in TBST.

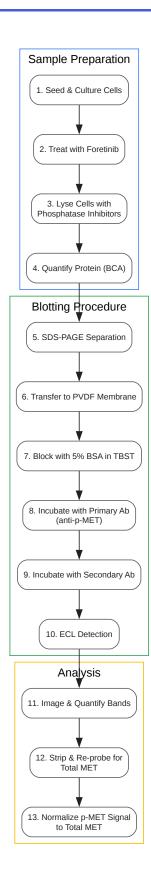


- Incubate in a mild stripping buffer for 15-30 minutes at room temperature.
- Wash thoroughly with TBST to remove residual stripping buffer.
- Re-blocking: Block the membrane again with 5% BSA in TBST for 1 hour.
- Re-probing: Incubate the membrane with the primary antibody for total MET overnight at 4°C. Repeat the washing, secondary antibody, and detection steps as described above.

Experimental Workflow Diagram

This diagram provides a visual overview of the key steps in the Western blot protocol for p-MET analysis.





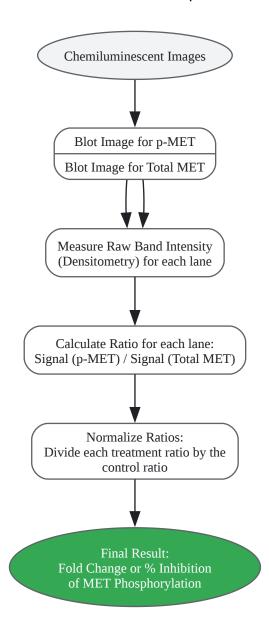
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Caption: Step-by-step workflow for Western blot analysis of p-MET.



Data Analysis and Quantification Workflow

Accurate quantification requires normalization of the phospho-protein signal to the total protein signal. This corrects for any variations in the amount of protein loaded into each lane.[17][18]



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Caption: Logical workflow for quantitative Western blot data analysis.

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